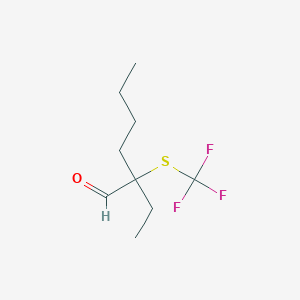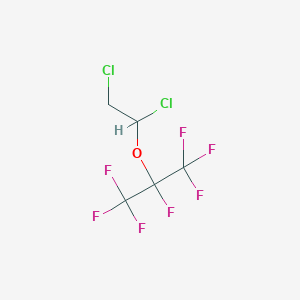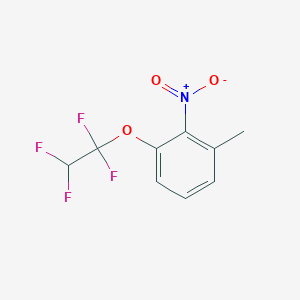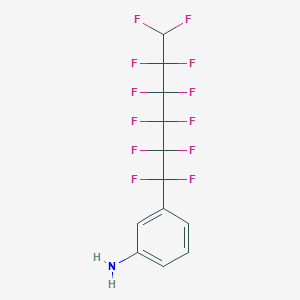
3-(6H-Perfluorohexyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6H-Perfluorohexyl)aniline, also known as 6H-PFHxA, is a perfluoroalkylated aniline compound that has a variety of uses in scientific research. It is used as a reagent in organic synthesis and as a model compound for studying the effects of perfluorinated compounds on biological systems.
作用機序
The mechanism of action of 3-(6H-Perfluorohexyl)aniline is not fully understood, but it is believed to involve the binding of the compound to proteins, which then alters the proteins’ structure and function. This binding is believed to be mediated by electrostatic and hydrogen bonding interactions between the compound and the proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it is believed to have a variety of effects on the body. Studies have shown that the compound can interact with proteins, leading to changes in the proteins’ structure and function. Additionally, it is believed to have an inhibitory effect on enzymes, leading to changes in metabolic pathways. It is also believed to have an effect on the immune system, leading to changes in the body’s response to infections and other foreign substances.
実験室実験の利点と制限
One of the main advantages of using 3-(6H-Perfluorohexyl)aniline in lab experiments is that it is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. Additionally, it has a low toxicity and is not known to be carcinogenic, making it safer to use than some other compounds. However, it is important to note that the compound is not completely non-toxic and can still cause adverse effects if used in large doses. Additionally, the compound is not water-soluble, making it difficult to use in experiments involving aqueous solutions.
将来の方向性
There are a variety of potential future directions for the use of 3-(6H-Perfluorohexyl)aniline. One potential direction is to further study the biochemical and physiological effects of the compound, as well as its potential toxicity. Additionally, it could be used to study the effects of perfluorinated compounds on the environment, as well as their potential toxicity. Additionally, further research could be conducted to develop methods for synthesizing the compound more efficiently and safely. Finally, the compound could be used to develop new compounds and materials that could be used in a variety of applications.
合成法
3-(6H-Perfluorohexyl)aniline can be synthesized through a reaction between 6-chloro-3-fluoroaniline and hexafluoropropene in the presence of a copper catalyst. This reaction requires a temperature of between 70-80°C and a reaction time of 12-18 hours. The this compound product is then isolated and purified using silica gel column chromatography.
科学的研究の応用
3-(6H-Perfluorohexyl)aniline is used in a variety of scientific research applications. It is used as a model compound to study the effects of perfluorinated compounds on biological systems, as well as to study the interactions between perfluorinated compounds and proteins. It is also used to study the effects of perfluorinated compounds on the environment, as well as their potential toxicity. Additionally, it is used in the synthesis of various other compounds, such as perfluorinated amines and perfluorinated sulfonamides.
特性
IUPAC Name |
3-(1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F12N/c13-7(14)9(17,18)11(21,22)12(23,24)10(19,20)8(15,16)5-2-1-3-6(25)4-5/h1-4,7H,25H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOSIIFABYJKOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F12N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

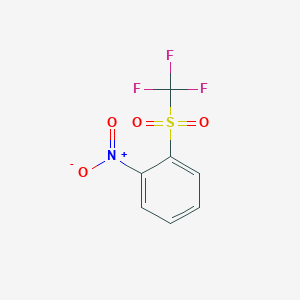

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy)]benzaldehyde; 98%](/img/structure/B6342501.png)

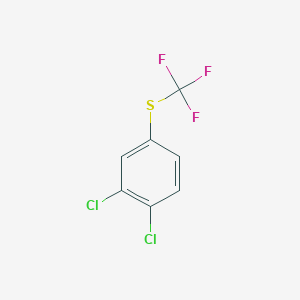
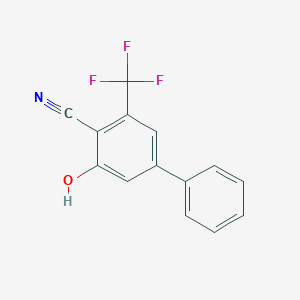
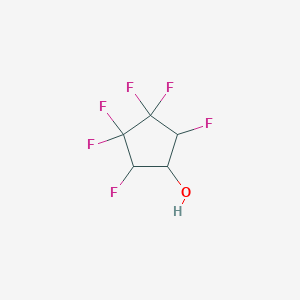
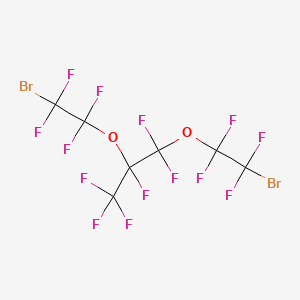
![[Perfluoro-(1',1',2'-trimethyl)propoxy]acetyl chloride; 97%](/img/structure/B6342546.png)

